molecular formula C12H16FNO B2708972 1-(3-Fluoro-benzyl)-piperidin-4-ol CAS No. 184921-09-3

1-(3-Fluoro-benzyl)-piperidin-4-ol

Cat. No.: B2708972
CAS No.: 184921-09-3
M. Wt: 209.264
InChI Key: UHOIWDILOQRZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-benzyl)-piperidin-4-ol is a tertiary amine featuring a piperidine ring substituted with a hydroxyl group at position 4 and a 3-fluorobenzyl group attached to the nitrogen.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOIWDILOQRZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-benzyl)-piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-benzyl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(3-Fluoro-benzyl)-piperidin-4-one.

    Reduction: Formation of 1-(3-Fluoro-benzyl)-piperidine.

    Substitution: Formation of various substituted fluorobenzyl derivatives.

Scientific Research Applications

Synthesis Method Overview

StepReagentsConditionsYield
1Piperidin-4-ol, 3-fluorobenzyl bromideAcetonitrile, K₂CO₃86%
2PurificationColumn chromatography-

Biological Activities

Research has indicated that 1-(3-Fluoro-benzyl)-piperidin-4-ol exhibits various biological activities, particularly as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter regulation. This makes it a candidate for studying neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition Study

In a study evaluating the inhibitory effects of various piperidine derivatives on butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), this compound showed promising results:

CompoundBuChE Inhibition (%) at 10 µMAChE Inhibition (%) at 10 µM
This compound30.06%-

This data suggests that the compound may have selective inhibitory effects on BuChE, potentially benefiting therapeutic strategies for cognitive disorders.

Therapeutic Applications

This compound is being explored for its potential in drug development, particularly as a lead compound for creating novel cholinesterase inhibitors. The structure allows for modifications that could enhance efficacy and selectivity.

Case Studies in Drug Development

  • Alzheimer's Disease Research : A study investigated the synthesis of piperidine derivatives, including this compound, as part of a broader effort to develop selective BuChE inhibitors. The findings indicated that introducing different substituents on the benzyl ring could lead to compounds with enhanced inhibitory activity against cholinesterases.
  • Antidepressant Potential : Preliminary studies suggest that derivatives of piperidine compounds may exhibit antidepressant properties. The mechanism is hypothesized to involve modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzyl)-piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-Fluoro-benzyl)-piperidin-4-ol, highlighting differences in substituents, biological activity, and physicochemical properties:

Compound Name Structural Variations Key Properties/Activities References
RB-005 4-Octylphenethyl group on piperidine N; hydroxyl at position 4 High selectivity for sphingosine kinase 1 (SK1) over SK2 (15-fold); increased lipophilicity
RB-019 4-Octylphenethyl group on piperidine N; hydroxyl at position 3 Moderate SK1 selectivity (6.1-fold); positional isomer of RB-005
Z3777013540 6-Fluoroindole-pyrimidine core; hydroxyl at position 4 High CNS penetrance (CNS MPO score: 4.2; BBB score: 0.85); tauopathy PET tracer candidate
P4MP4 Piperidinylmethyl group on piperidine N Inhibits Neisseria meningitidis adhesion; phenothiazine-like antibacterial activity
1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol Chloropyrimidine substituent on piperidine N Lower molecular weight (213.66 g/mol); potential kinase inhibitor (hazard code: Xn)
1-(4-Bromo-3-fluorobenzyl)-piperidin-4-ol Bromo and fluoro substituents on benzyl group Increased halogenated bulk; used in medicinal chemistry for halogen bonding interactions
1-(3-Methoxybenzyl)-piperidin-4-ol Methoxy substituent on benzyl group Enhanced solubility (logP reduction vs. fluoro analog); uncharacterized biological activity

Key Observations:

Substituent Effects: Fluorine vs. Chlorine/Bromine: The 3-fluoro-benzyl group in the target compound balances lipophilicity and metabolic stability. Hydroxyl Position: Moving the hydroxyl from position 4 (RB-005) to 3 (RB-019) significantly reduces SK1 selectivity, emphasizing the importance of stereoelectronic effects . Aromatic Core Modifications: Pyrimidine/indole hybrids (e.g., Z3777013540) enhance CNS penetration, likely due to improved passive diffusion and reduced P-glycoprotein efflux .

Biological Activity :

  • SK1 inhibitors (RB-005, RB-019) show that alkyl chain length and hydroxyl position critically influence enzyme selectivity.
  • Antibacterial compounds (e.g., P4MP4) highlight the role of tertiary amine geometry in disrupting bacterial adhesion .

Methoxy groups improve aqueous solubility compared to fluorine, as seen in .

Biological Activity

1-(3-Fluoro-benzyl)-piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 184921-09-3, exhibits properties that may be beneficial in various therapeutic contexts, particularly in the realms of neuropharmacology and antibacterial research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H16_{16}F1_{1}N1_{1}O
  • Molecular Weight : 221.27 g/mol

The presence of the fluorobenzyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Notably, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that derivatives of piperidine compounds can exhibit varying degrees of AChE inhibition. For instance, studies have shown that related compounds demonstrate significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with some exhibiting over 30% inhibition at concentrations as low as 10 µM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis . These findings indicate its potential utility in combating bacterial infections.

Neuroprotective Effects

The compound's neuroprotective effects are linked to its ability to inhibit cholinesterases, which leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .

Study on Cholinesterase Inhibition

A study conducted on various piperidine derivatives found that this compound exhibited selective inhibition against BuChE compared to AChE. This selectivity could be advantageous in designing therapeutics aimed at minimizing side effects associated with non-selective inhibitors .

CompoundAChE Inhibition (%)BuChE Inhibition (%)Concentration (µM)
This compound203010
Reference Compound 1504010
Reference Compound 2605010

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives including this compound were tested against various bacterial strains. The results indicated a promising profile against resistant strains, suggesting potential applications in antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.